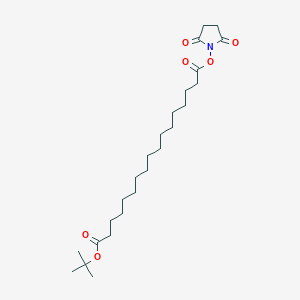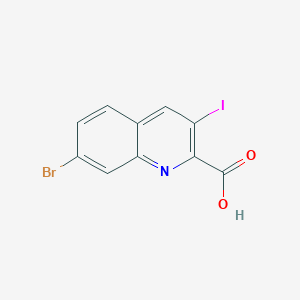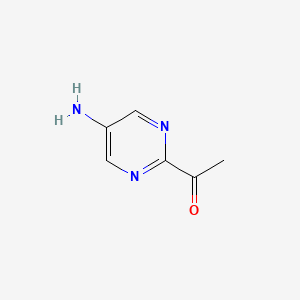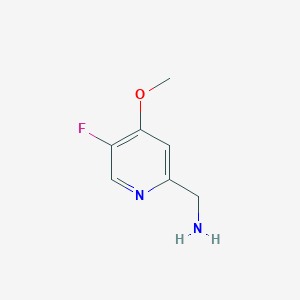![molecular formula C7H7BrClN3 B13665354 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities . The presence of a bromine atom at the 6-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method involves the use of ethyl acetate as a solvent, where the cyclization and bromination occur in a one-pot tandem reaction with TBHP . These reactions are generally mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications.
化学反应分析
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and TBHP are commonly used.
Cyclization: Cyclization reactions often require the use of catalysts such as palladium (Pd) or copper (Cu) salts.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and fused ring systems .
科学研究应用
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
6-Bromo-3-iodoimidazo[1,2-a]pyridine: This compound has an additional iodine atom at the 3-position, which can further enhance its reactivity and potential for chemical modifications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has methyl groups at the 2- and 7-positions and a carboxamide group at the 3-position, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC 名称 |
6-bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-3-6(9)11(7)4-5;/h1-4H,9H2;1H |
InChI 键 |
VPQSRIMBBVNKNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N2C=C1Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)


![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)

![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)


![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)


